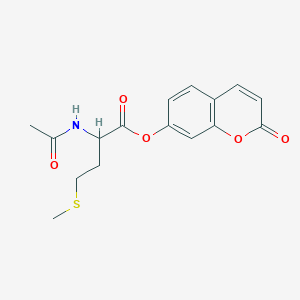
8-hydroxy-3,3,6,6-tetramethyl-9-(2-nitrophenyl)-3,4,5,6,7,9-hexahydroacridin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,6,6-Tetramethyl-9-(2-nitrophenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is a complex organic compound belonging to the acridine family. Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This particular compound is characterized by its unique structure, which includes multiple methyl groups and a nitrophenyl substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,6-tetramethyl-9-(2-nitrophenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione typically involves a multi-component reaction. One common method involves the condensation of aldehydes, dimedone (5,5-dimethyl-1,3-cyclohexanedione), and an amine in the presence of a catalyst. For instance, the use of silica boron–sulfuric acid nanoparticles (SBSANs) as a solid Lewis-protic acid catalyst has been reported to be effective . The reaction is carried out under mild conditions, resulting in high yields of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and efficient catalysis are likely to be employed. The use of heterogeneous catalysts, such as SBSANs, allows for the reaction to be performed with minimal environmental impact and high efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3,3,6,6-Tetramethyl-9-(2-nitrophenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under appropriate conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: The major product would be a nitro-substituted acridine derivative.
Reduction: The major product would be an amino-substituted acridine derivative.
Substitution: The major products would depend on the nucleophile used, resulting in various substituted acridine derivatives.
Aplicaciones Científicas De Investigación
3,3,6,6-Tetramethyl-9-(2-nitrophenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3,3,6,6-tetramethyl-9-(2-nitrophenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may play a role in binding to these targets, while the acridine core could intercalate with DNA or other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3,6,6-Tetramethyl-9-(3-nitrophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
- 3,3,6,6-Tetramethyl-9-(4-nitrophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
Uniqueness
The uniqueness of 3,3,6,6-tetramethyl-9-(2-nitrophenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione lies in the position of the nitrophenyl group, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of methyl groups also contributes to its distinct properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C23H26N2O4 |
|---|---|
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
3,3,6,6-tetramethyl-9-(2-nitrophenyl)-2,4,5,7,9,10-hexahydroacridine-1,8-dione |
InChI |
InChI=1S/C23H26N2O4/c1-22(2)9-14-20(17(26)11-22)19(13-7-5-6-8-16(13)25(28)29)21-15(24-14)10-23(3,4)12-18(21)27/h5-8,19,24H,9-12H2,1-4H3 |
Clave InChI |
CCFSKIJZUPGPAR-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=CC=C4[N+](=O)[O-])C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


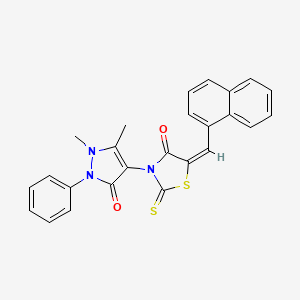

![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11984983.png)
![N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11984987.png)
![3-(4-pentylphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11984990.png)
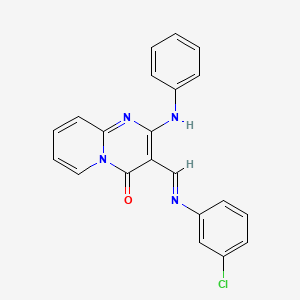
![(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11984999.png)

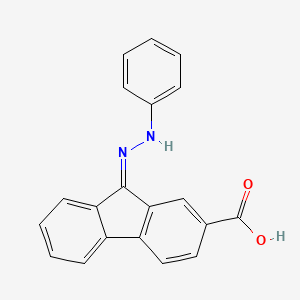

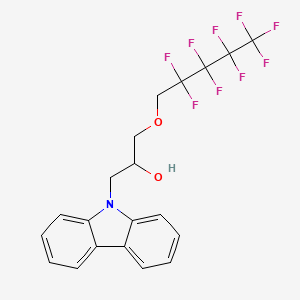

![4-Nitrobenzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B11985035.png)
